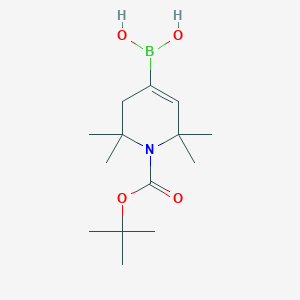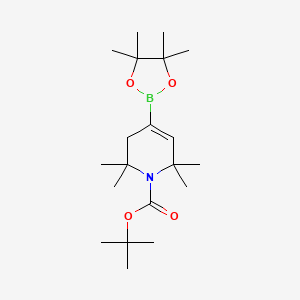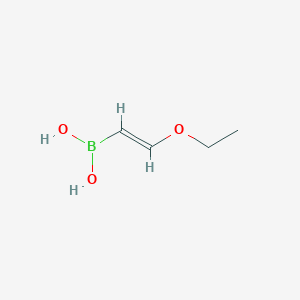
(2-Ethoxyvinyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Ethoxyvinyl)boronic acid” is a boronic ester commonly used in Suzuki-Miyaura cross-coupling . This reaction is a key step to synthesize Azaindole and diazaindoles from chloroamino-N-heterocycles . The empirical formula is C10H19BO3 and it has a molecular weight of 198.07 .
Synthesis Analysis
The compound is commonly used in Suzuki-Miyaura cross-coupling . This reaction is a key step to synthesize Azaindole and diazaindoles from chloroamino-N-heterocycles .
Molecular Structure Analysis
The molecular formula of “(2-Ethoxyvinyl)boronic acid” is C10H19BO3 . It has a molecular weight of 198.07 .
Chemical Reactions Analysis
“(2-Ethoxyvinyl)boronic acid” is commonly used in Suzuki-Miyaura cross-coupling . This reaction is a key step to synthesize Azaindole and diazaindoles from chloroamino-N-heterocycles .
Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a refractive index of n20/D 1.447 and a density of 0.935 g/mL at 25 °C .
科学的研究の応用
Sensing Applications
Boronic acids, including (2-Ethoxyvinyl)boronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be particularly useful in research involving cellular biology and molecular biology.
Protein Manipulation and Modification
Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This makes them valuable in the field of proteomics and protein engineering.
Separation Technologies
Boronic acids are also used in separation technologies . Their unique properties allow them to be used in techniques such as electrophoresis of glycated molecules .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . Their interactions with various biological molecules make them a key component in drug design and delivery systems.
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Boronic acids, including (2-Ethoxyvinyl)boronic acid, are used as reagents in this process due to their stability, easy synthesis, and environmentally benign nature .
Acid Catalysis
Boronic acids can be used in several synthetic reactions including acid catalysis . This makes them valuable in the field of organic synthesis.
Asymmetric Synthesis of Amino Acids
Boronic acids are used in the asymmetric synthesis of amino acids . This is particularly important in the field of biochemistry and pharmaceuticals.
作用機序
Target of Action
(2-Ethoxyvinyl)boronic acid, also known as (E)-(2-Ethoxyvinyl)boronic acid, is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by (2-Ethoxyvinyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that boronic esters, such as (2-ethoxyvinyl)boronic acid, are generally stable and readily prepared , which may suggest good bioavailability.
Result of Action
The primary result of the action of (2-Ethoxyvinyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction has broad applications due to the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .
Action Environment
The action, efficacy, and stability of (2-Ethoxyvinyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and pH, can affect the efficiency of the reaction . Additionally, the presence of other chemicals or compounds in the reaction environment can also impact the reaction .
Safety and Hazards
The safety data sheet for a similar compound, p-Tolylboronic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
将来の方向性
Boronic acids, including “(2-Ethoxyvinyl)boronic acid”, are increasingly utilized in diverse areas of research . They have many applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry . Future research may focus on expanding these applications and exploring new ones.
特性
IUPAC Name |
[(E)-2-ethoxyethenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO3/c1-2-8-4-3-5(6)7/h3-4,6-7H,2H2,1H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCOBHMOLMBJBX-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=COCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/OCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxyvinyl)boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

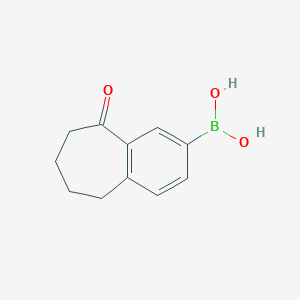


![1H-Pyrrolo[3,2-b]pyridine-3-boronic acid](/img/structure/B8187675.png)
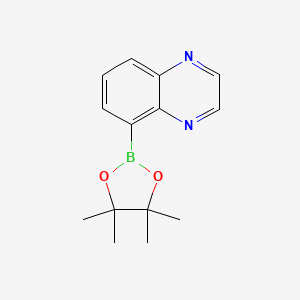


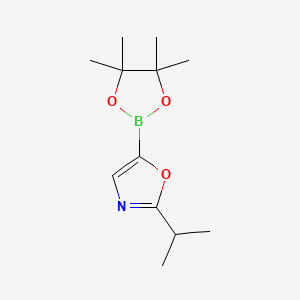
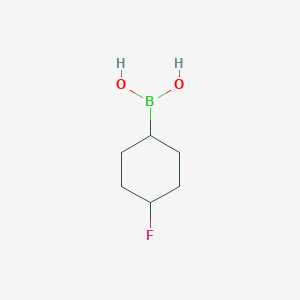
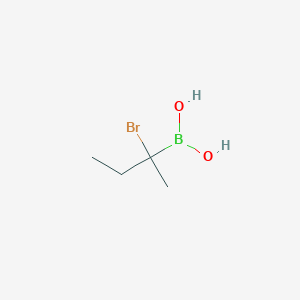
![4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3H-isobenzofuran-1-one](/img/structure/B8187752.png)
